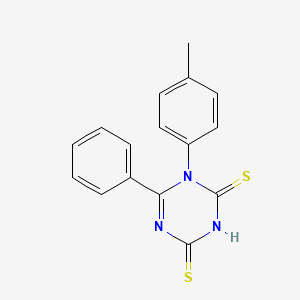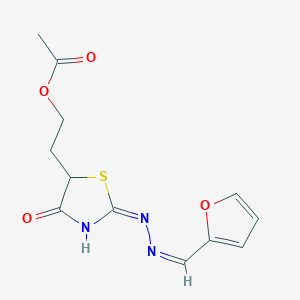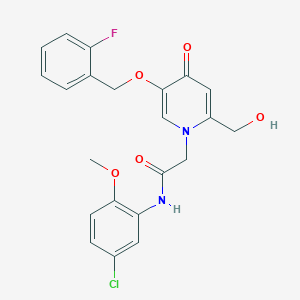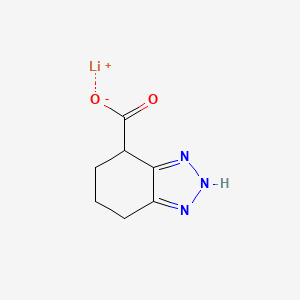
1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione is an organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a dithione group, which consists of two sulfur atoms double-bonded to a carbon atom. The presence of phenyl and methylphenyl groups attached to the triazine ring adds to its structural complexity and potential reactivity.
准备方法
The synthesis of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate can lead to the formation of the desired triazine derivative. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with minimal impurities .
化学反应分析
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
科学研究应用
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as an antimicrobial agent.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, contributing to its antimicrobial properties .
相似化合物的比较
1-(4-Methylphenyl)-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dithione can be compared with other similar compounds, such as 4-methylpropiophenone and various triazine derivatives.
属性
IUPAC Name |
1-(4-methylphenyl)-6-phenyl-1,3,5-triazine-2,4-dithione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-11-7-9-13(10-8-11)19-14(12-5-3-2-4-6-12)17-15(20)18-16(19)21/h2-10H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYJRAZJUAOQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC(=S)NC2=S)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2742461.png)
![N-[cyano(cyclohexyl)methyl]-3-[5,7-dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2742462.png)

![N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide](/img/structure/B2742465.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone](/img/structure/B2742468.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![methyl 4-{[2-(3,5-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2742470.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)


![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2742478.png)
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
![(E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B2742480.png)

